molecular formula C29H30N2O2 B7698372 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

Cat. No. B7698372
M. Wt: 438.6 g/mol
InChI Key: NQRWSTNTXOWTLN-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as PBTZ169, is a novel compound that has shown promising results in the treatment of tuberculosis. Tuberculosis is a bacterial infection that affects the lungs and is a major global health problem. The emergence of drug-resistant strains of tuberculosis has made the development of new drugs a priority. PBTZ169 is one such drug that has shown potential in preclinical studies.

Mechanism of Action

4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide targets multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. It inhibits the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This compound also inhibits the activity of DprE1, an enzyme involved in the biosynthesis of arabinogalactan, another essential component of the mycobacterial cell wall.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in preclinical studies. It does not affect the viability of mammalian cells at concentrations that are effective against tuberculosis. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has several advantages as a potential drug candidate for tuberculosis. It has potent activity against drug-resistant strains of tuberculosis and a low toxicity profile. This compound also has a favorable pharmacokinetic profile, making it a promising candidate for further development. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One area of research is the optimization of its pharmacokinetic properties to improve its efficacy in the treatment of tuberculosis. Another area of research is the development of combination therapies that include this compound to improve treatment outcomes. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential drug resistance mechanisms. Overall, this compound is a promising drug candidate for the treatment of tuberculosis and warrants further research and development.

Synthesis Methods

4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is synthesized through a multi-step process starting with the reaction of 4-aminobenzoyl chloride with m-toluidine. The resulting compound is then reacted with tert-butyl carbamate to form 4-(tert-butyl)-N-(m-tolyl)benzamide. The final step involves the reaction of 2-hydroxy-6-methylquinoline with the intermediate compound to form this compound.

Scientific Research Applications

4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied in preclinical trials and has shown promising results in the treatment of drug-resistant tuberculosis. It has been shown to have potent activity against both drug-sensitive and drug-resistant strains of tuberculosis. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.

properties

IUPAC Name

4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2/c1-19-7-6-8-25(16-19)31(28(33)21-10-12-24(13-11-21)29(3,4)5)18-23-17-22-15-20(2)9-14-26(22)30-27(23)32/h6-17H,18H2,1-5H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRWSTNTXOWTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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